

Ethyl 2-Isothiocyanatopropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-isothiocyanatopropanoate*

Cat. No.: *B1295437*

[Get Quote](#)

CAS Number: 39574-16-8

This technical guide provides an in-depth overview of **Ethyl 2-isothiocyanatopropanoate**, a member of the isothiocyanate class of organic compounds. Isothiocyanates are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their well-documented biological activities, including potent anti-cancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

While specific experimental data for **Ethyl 2-isothiocyanatopropanoate** is limited in publicly accessible literature, the following table summarizes its known properties and includes estimated values based on closely related compounds, such as ethyl 2-isothiocyanatoacetate. These estimates are provided for guidance and should be confirmed through experimental validation.

Property	Value	Source/Notes
CAS Number	39574-16-8	[1] [2]
Molecular Formula	C ₆ H ₉ NO ₂ S	[1] [2]
Molecular Weight	159.20 g/mol	[1]
Boiling Point	63-64 °C at 1 mmHg	Fisher Scientific
Refractive Index	1.4925	Fisher Scientific
Density	~1.136 g/cm ³	Estimated based on Ethyl 2- isothiocyanatoacetate [3]
Melting Point	Not available	
Water Solubility	Low	Inferred from the properties of similar organic isothiocyanates [3]
Solubility in Organic Solvents	Soluble in ethanol, methanol, chloroform	Inferred from the properties of similar organic isothiocyanates [3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-isothiocyanatopropanoate** is not readily available in the surveyed literature. However, a general and plausible synthetic route can be adapted from established methods for preparing isothiocyanates from corresponding amines. One common method involves the reaction of an amine with thiophosgene or a related thiocarbonyl transfer reagent.

Representative Synthesis Protocol (Adapted)

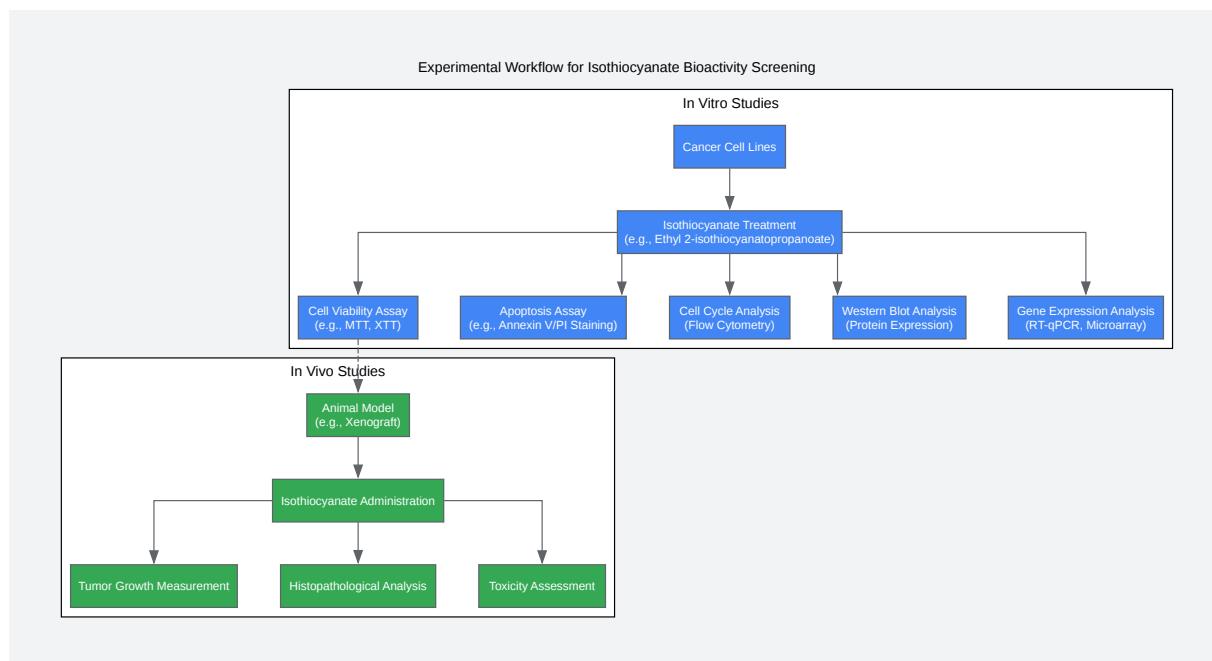
This protocol is a representative example of how a compound like **Ethyl 2-isothiocyanatopropanoate** could be synthesized from its corresponding amino acid ester precursor, ethyl alaninate hydrochloride.

Materials:

- Ethyl alaninate hydrochloride
- Thiophosgene (CSCl₂)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous dichloromethane (DCM) as a solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

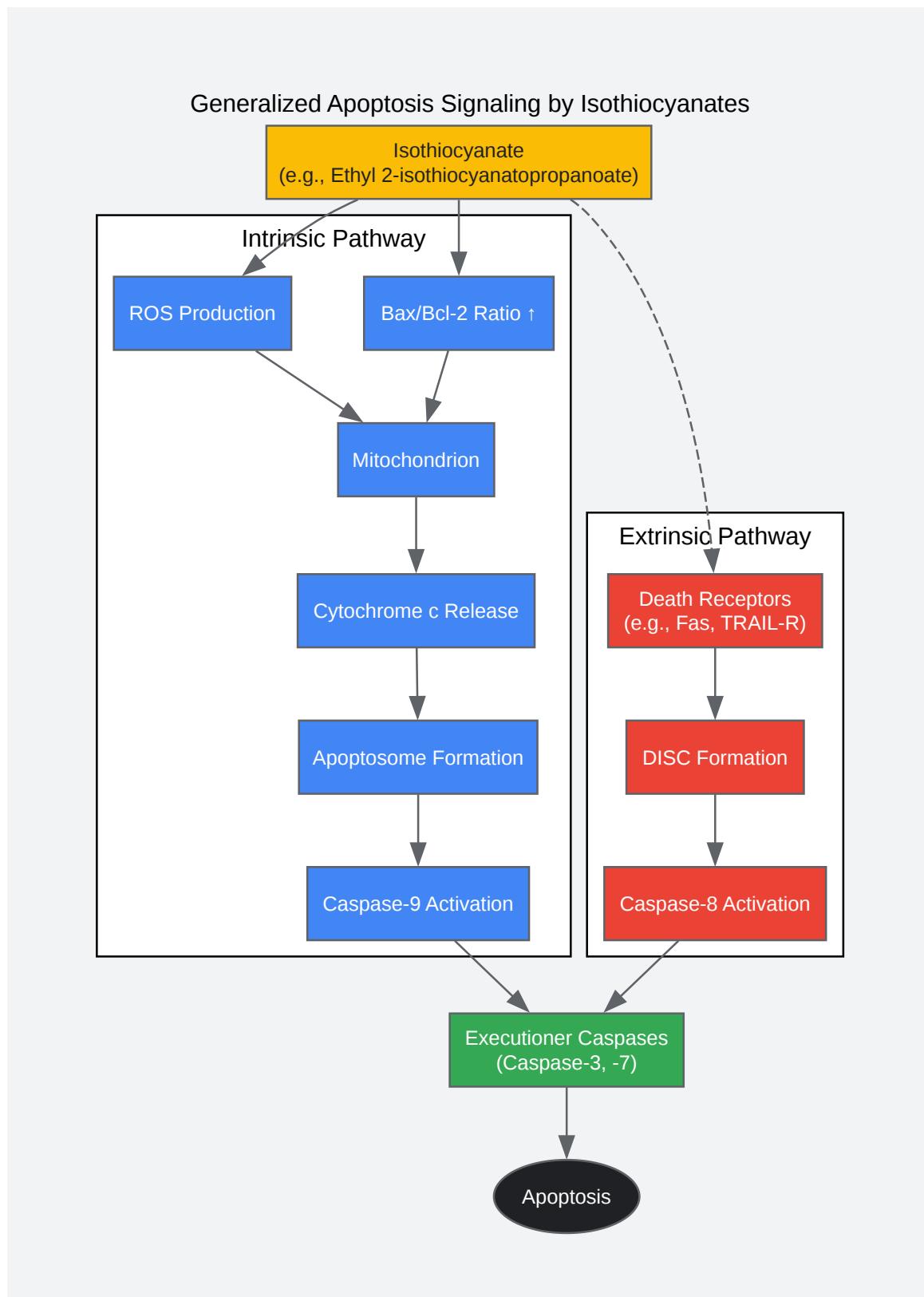
- Preparation of the Free Amine: Dissolve ethyl alaninate hydrochloride in a suitable solvent like water or a biphasic mixture of water and an organic solvent (e.g., DCM). Cool the solution in an ice bath.
- Slowly add a stoichiometric equivalent of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and generate the free amine.
- If a biphasic system is used, separate the organic layer containing the free ethyl alaninate. If the reaction is done in an aqueous solution, extract the free amine into an organic solvent like DCM. Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- Isothiocyanate Formation: Dissolve the obtained ethyl alaninate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of thiophosgene (approximately 1.1 equivalents) in anhydrous DCM to the stirred solution of the amine.


- Add a non-nucleophilic base (approximately 2.2 equivalents), such as triethylamine, dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of addition.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **Ethyl 2-isothiocyanatopropanoate**.

Caution: Thiophosgene is a highly toxic and corrosive reagent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity and Signaling Pathways

Specific biological studies on **Ethyl 2-isothiocyanatopropanoate** are not prominent in the existing literature. However, the broader class of isothiocyanates has been extensively studied, revealing a range of biological activities, most notably chemopreventive and anti-cancer effects. It is plausible that **Ethyl 2-isothiocyanatopropanoate** shares some of these properties due to the presence of the reactive isothiocyanate functional group.


The anti-cancer mechanisms of isothiocyanates are multifaceted and involve the modulation of various signaling pathways. The following diagram illustrates a generalized workflow for investigating the anti-cancer effects of an isothiocyanate compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the anti-cancer activity of an isothiocyanate.

Isothiocyanates are known to modulate key signaling pathways involved in cancer progression. A prominent mechanism is the induction of apoptosis (programmed cell death) in cancer cells.

The following diagram depicts a simplified overview of apoptosis signaling pathways that can be activated by isothiocyanates.

[Click to download full resolution via product page](#)

Caption: Simplified model of apoptosis induction by isothiocyanates.

Conclusion

Ethyl 2-isothiocyanatopropanoate is a chemical entity with potential for further investigation, particularly within the realm of drug discovery. While specific data on this compound is sparse, the well-established biological activities of the isothiocyanate class provide a strong rationale for its study. This guide serves as a foundational resource, summarizing the available information and providing a framework for future research endeavors. Experimental validation of the estimated properties and a thorough investigation of its biological effects are critical next steps in elucidating the potential of **Ethyl 2-isothiocyanatopropanoate** as a research tool or therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-isothiocyanatopropionate, 97% | Fisher Scientific [fishersci.ca]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Ethyl 2-Isothiocyanatopropanoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295437#ethyl-2-isothiocyanatopropanoate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com